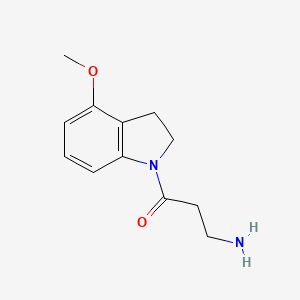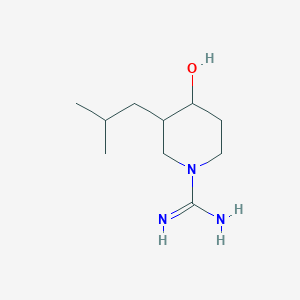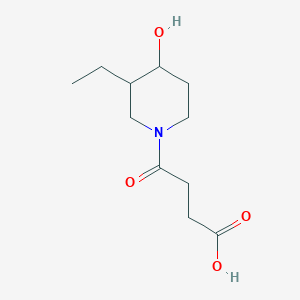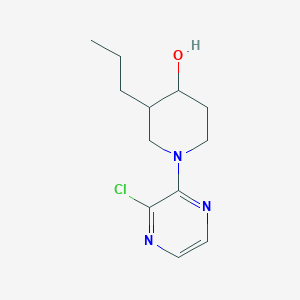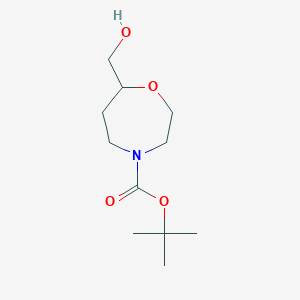
Tert-butyl 7-(hydroxyméthyl)-1,4-oxazepane-4-carboxylate
Vue d'ensemble
Description
“Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” likely contains a seven-membered oxazepane ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom. The tert-butyl group and hydroxymethyl group are common functional groups in organic chemistry. The tert-butyl group is known for its sterically bulky nature, and the hydroxymethyl group can participate in various chemical reactions due to the presence of the hydroxyl (-OH) group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazepane ring, possibly through a cyclization reaction. The tert-butyl group could be introduced using tert-butanol in the presence of a suitable catalyst . The hydroxymethyl group might be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered oxazepane ring, with the tert-butyl group, hydroxymethyl group, and carboxylate group attached to different positions on the ring .Chemical Reactions Analysis
The hydroxymethyl group in the compound can participate in various chemical reactions, such as oxidation, reduction, and substitution reactions. The carboxylate group can undergo reactions typical of esters, such as hydrolysis, transesterification, and aminolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule would influence properties like solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique
Intermédiaires de synthèse organique
“Tert-butyl 7-(hydroxyméthyl)-1,4-oxazepane-4-carboxylate” est un intermédiaire polyvalent en synthèse organique. Sa structure permet diverses transformations chimiques, ce qui en fait un élément de construction précieux pour créer des molécules organiques complexes. Par exemple, il peut être utilisé pour synthétiser des amides, des sulfonamides et des bases de Schiff, qui sont cruciales dans le développement de produits pharmaceutiques et d'agrochimiques .
Chimie médicinale
En chimie médicinale, les dérivés de ce composé ont montré un large spectre d'activités biologiques. Ils sont utilisés dans la synthèse de composés ayant des propriétés antibactériennes, antifongiques, anticancéreuses, antiparasitaires, antihistaminiques et antidépressives. La flexibilité et la nature polaire du cycle oxazepane améliorent les interactions avec les macromolécules biologiques, ce qui est essentiel pour la découverte de médicaments .
Évaluation biologique
Le groupe tert-butyle dans la structure du composé peut être exploité pour les évaluations biologiques. Il a été utilisé dans des études pour synthétiser des dérivés qui sont ensuite testés pour leurs activités antibactériennes et antifongiques. Ceci est particulièrement pertinent dans la recherche de nouveaux antibiotiques et agents antifongiques .
Cristallographie aux rayons X
Le composé est également utilisé dans des études de cristallographie aux rayons X pour mieux comprendre les structures moléculaires. L'analyse par diffraction des rayons X sur monocristal peut élucider les structures moléculaires des dérivés du composé, fournissant des informations sur leur conformation et leurs interactions potentielles .
Sondes de spectroscopie RMN
Les propriétés uniques du groupe tert-butyle en font une excellente sonde pour la spectroscopie RMN. Il présente des signaux RMN étroits et intenses, ce qui est avantageux lorsqu'il est attaché à de grosses protéines ou à des complexes. Cela en fait un outil précieux pour étudier les structures et la dynamique des protéines .
Biocatalyse
Enfin, le schéma de réactivité du groupe tert-butyle est utile en biocatalyse. Il peut être incorporé dans des voies biosynthétiques ou utilisé dans des processus de biodégradation. Cette application est importante en biotechnologie industrielle, où des enzymes sont utilisées pour catalyser des réactions chimiques .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with a tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-13)15-7-6-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDDTPBWCDNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120866 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1926190-24-0 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1926190-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)
